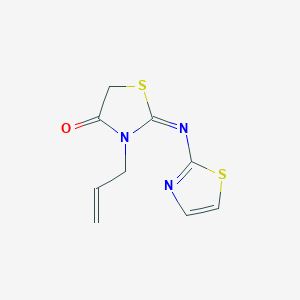![molecular formula C18H22N2O2S B5915217 3-ethyl-5-[2-methyl-4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915217.png)
3-ethyl-5-[2-methyl-4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-5-[2-methyl-4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione, also known as thiazolidinedione or TZD, is a chemical compound that has been widely researched for its potential therapeutic applications. TZD belongs to the class of drugs called insulin sensitizers, which are used to treat type 2 diabetes mellitus.
Mécanisme D'action
TZD exerts its effects through activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression. Activation of PPARγ leads to improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
TZD has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. In addition, TZD has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
TZD has several advantages for lab experiments, including its well-established synthesis method, its ability to activate PPARγ, and its potential therapeutic applications in various diseases. However, TZD also has some limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for TZD research, including the development of more potent and selective PPARγ agonists, the investigation of TZD's potential in treating other diseases such as obesity and cardiovascular disease, and the study of TZD's effects on mitochondrial function and oxidative stress. Additionally, further research is needed to better understand the potential toxicity and side effects of TZD.
Méthodes De Synthèse
TZD can be synthesized through various methods, including the reaction of 2-methyl-4-(1-piperidinyl)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with thiosemicarbazide and acetic anhydride to form TZD.
Applications De Recherche Scientifique
TZD has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, TZD acts as an insulin sensitizer, improving insulin sensitivity and reducing blood glucose levels. In cancer, TZD has been shown to inhibit cancer cell growth and induce apoptosis. In neurodegenerative disorders, TZD has been studied for its neuroprotective effects and its potential in treating Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
(5E)-3-ethyl-5-[(2-methyl-4-piperidin-1-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-20-17(21)16(23-18(20)22)12-14-7-8-15(11-13(14)2)19-9-5-4-6-10-19/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUPGAWZCHVQF-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=C(C=C2)N3CCCCC3)C)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=C(C=C2)N3CCCCC3)C)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dichlorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5915136.png)
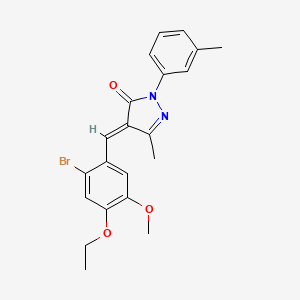

![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5915176.png)
![6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915177.png)
![3-(3-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5915189.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)

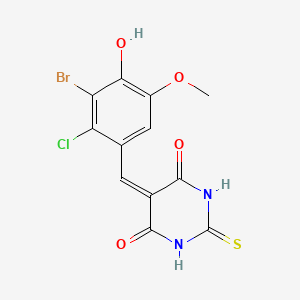
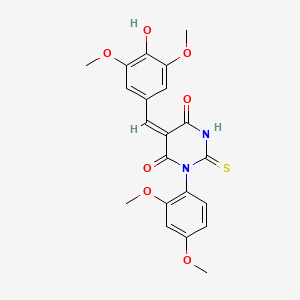
![ethyl (2-bromo-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5915214.png)
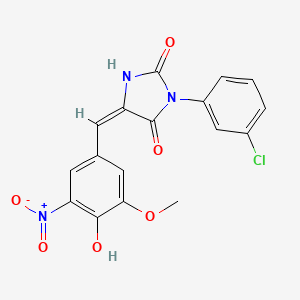
![3-(3-chlorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5915232.png)
